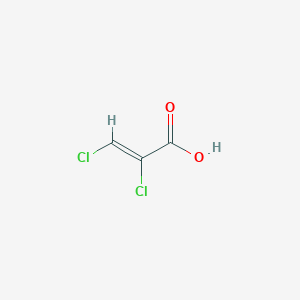

alpha,beta-Dichloroacrylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dichloroprop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl2O2/c4-1-2(5)3(6)7/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYHCJZVJNOGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021578 | |

| Record name | 2,3-Dichloropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13167-36-7 | |

| Record name | 2,3-Dichloropropenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Z 2,3 Dichloroacrylic Acid

Established Synthetic Routes to (Z)-2,3-Dichloroacrylic Acid

Established methods for the synthesis of (Z)-2,3-dichloroacrylic acid often involve multi-step processes starting from readily available chlorinated precursors.

Direct Synthesis Approaches

Direct synthesis of 2,3-dichloroacrylic acid can be achieved through the alkaline hydrolysis of mucochloric acid. google.com This process typically involves treating mucochloric acid with a base, such as sodium hydroxide (B78521), followed by acidification. google.compatsnap.com For instance, mucochloric acid can be added to an aqueous solution of sodium hydroxide at a controlled temperature, followed by the addition of hydrochloric acid to precipitate the product. google.com

Another approach involves the dehydrochlorination of 2,3-dichloropropionic acid. google.com This reaction is often carried out in the presence of a dehydrochlorination catalyst at elevated temperatures and reduced pressure. google.com

Industrial-Scale Production Methods

On an industrial scale, the production of chloroacetic acids, including derivatives like 2,3-dichloroacrylic acid, has historically utilized methods such as the hydrolysis of 1,1,2-trichloroethylene catalyzed by sulfuric acid and the chlorination of acetic acid. wiley-vch.de For the synthesis of 2,3-dichloroacrylic acid specifically, a common industrial method involves the reaction of mucochloric acid with sodium hydroxide, followed by acidification with hydrochloric acid. google.com A typical procedure involves adding mucochloric acid to a sodium hydroxide solution while maintaining the temperature between 10 and 50°C. After the reaction is complete, the mixture is cooled, and hydrochloric acid is added to precipitate the 2,3-dichloroacrylic acid, which is then collected by filtration. google.com

Stereoselective Synthesis and Isomeric Control of (Z)-2,3-Dichloroacrylic Acid

The control of stereochemistry to selectively obtain the (Z)-isomer of 2,3-dichloroacrylic acid is a critical aspect of its synthesis. The geometry of the final product is often influenced by the starting materials and reaction conditions.

The addition of bromine to propiolic acid can result in a mixture of cis- and trans-2,3-dibromoacrylic acids. acs.org Spectroscopic analysis, such as NMR, is crucial for determining the geometric configuration of the products. acs.org In some cases, the Favorskii rearrangement of certain tetrabromo ketones can lead to the formation of cis-2,3-dibromo acids in addition to the expected gem-di-bromo acids. acs.org

Enzymatic methods have also been explored for the stereoselective synthesis of related compounds. For example, L-2-haloacid dehalogenase can act on racemic 2,3-dichloropropionic acid to produce optically active 3-chlorolactic acid with an inversion of configuration. tandfonline.com This highlights the potential of biocatalysis for achieving high stereoselectivity in the synthesis of halogenated acids. frontiersin.org

Novel Synthetic Strategies and Method Development

Recent research has focused on developing novel and more efficient synthetic routes to (Z)-2,3-dichloroacrylic acid and its derivatives. These strategies often aim to improve yields, reduce reaction times, and enhance stereoselectivity.

One divergent approach allows for the synthesis of either flavones or aurones from a common precursor derived from a dihaloacrylic acid. acs.org The choice of halogen atom in the starting 3,3-dihaloacrylic acid dictates the final product. acs.org For example, the reaction of phenols with 3,3-dibromoacrylic acid can lead to aurones, while using a different dihaloacrylic acid can yield flavones. acs.org

The Suzuki-Miyaura reaction has been employed in the synthesis of flavonoids, where 2-chlorochromone, prepared from 3,3-dichloroacrylic acid, is coupled with arylboronic acids. preprints.orgmdpi.com This method has proven effective even with the less reactive 2-chlorochromone, providing good yields of the corresponding flavones. mdpi.com

Furthermore, enzymatic synthesis using 2-haloacid dehalogenases is a promising green chemistry approach. frontiersin.org These enzymes catalyze the dehalogenation of 2-haloalkanoic acids to produce 2-hydroxy acids and can be used for the kinetic resolution of racemic mixtures, yielding optically pure compounds. tandfonline.comfrontiersin.org

Chemical Reactivity and Mechanistic Investigations of Z 2,3 Dichloroacrylic Acid

Electrophilic Reactivity of (Z)-2,3-Dichloroacrylic Acid

The electrophilicity of (Z)-2,3-dichloroacrylic acid is influenced by the electron-withdrawing nature of the chlorine atoms and the carboxylic acid group. These groups decrease the electron density of the carbon-carbon double bond, making it less susceptible to attack by electrophiles compared to a typical alkene. However, under certain conditions, electrophilic reactions can occur.

The reactivity of the molecule is centered around its key functional groups: the carboxylic acid group (-COOH), the carbon-carbon double bond (C=C), and the geminal dichloro group (Cl2C=). vulcanchem.com These groups influence the electronic properties and allow for a variety of chemical transformations. vulcanchem.com For instance, the presence of electron-withdrawing groups can activate the molecule for certain types of electrophilic attack, while the double bond can undergo addition reactions.

Further research into the electrophilic reactions of (Z)-2,3-dichloroacrylic acid is needed to fully characterize its reactivity profile. Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electron distribution and predict the most likely sites for electrophilic attack. researchgate.net

Nucleophilic Substitution Reactions Involving (Z)-2,3-Dichloroacrylic Acid

Nucleophilic substitution reactions are a key feature of the chemistry of (Z)-2,3-dichloroacrylic acid and its derivatives. masterorganicchemistry.com These reactions typically involve the displacement of one of the chlorine atoms by a nucleophile. The general mechanism for nucleophilic acyl substitution involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group. youtube.comunizin.org

Studies have shown that 2,3-dihalopropionic acids and their derivatives react with various nucleophiles. For example, reaction with triphenylphosphine (B44618) can lead to the formation of vinylphosphonium salts. researchgate.net The reaction of 2,3-dihalopropionic acids with pyridine (B92270) results in the formation of vinylpyridinium halides, while reactions with aliphatic amines lead to dehydrohalogenation products. researchgate.net

The reactivity in nucleophilic substitution is influenced by the nature of the nucleophile, the leaving group, and the reaction conditions. The substitution occurs at an electrophilic acyl carbon, where the carbonyl carbon is the electrophilic center. youtube.com The mechanism is distinct from SN1 or SN2 reactions and is often referred to as SNAc (substitution nucleophilic at an acyl group). youtube.com

Enzymatic reactions also play a role in the transformation of related compounds. For instance, cis-3-chloroacrylic acid dehalogenase (cis-CaaD) catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to malonate semialdehyde. This enzymatic process involves the binding of the substrate to the active site, followed by covalent catalysis and hydrolysis.

| Reactant | Nucleophile | Product | Reaction Type |

| 2,3-Dichloropropionic acid | Triphenylphosphine | 1,2-bis(triphenylphosphoniochlorido)ethane researchgate.net | Nucleophilic Substitution |

| 2,3-Dihalopropionic acids | Pyridine | Vinylpyridinium halides researchgate.net | Nucleophilic Substitution |

| 2,3-Dihalopropionic acids | Aliphatic amines | Dehydrohalogenation products researchgate.net | Elimination |

| cis-3-Chloroacrylic acid | Water (catalyzed by cis-CaaD) | Malonate semialdehyde | Hydrolytic Dehalogenation |

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in (Z)-2,3-dichloroacrylic acid is a site for addition reactions. Due to the electron-withdrawing effects of the chlorine atoms and the carboxyl group, the double bond is electron-deficient and thus susceptible to attack by nucleophiles in Michael-type additions.

While specific studies on the addition reactions of (Z)-2,3-dichloroacrylic acid are not extensively detailed in the provided search results, the general principles of alkene chemistry suggest that it can undergo addition of halogens, hydrogen halides, and other electrophilic reagents. masterorganicchemistry.com For example, the chlorination of acrylates, which are structurally similar, proceeds via addition to the double bond. google.com

The regioselectivity and stereoselectivity of these addition reactions would be influenced by the electronic and steric effects of the substituents. For instance, the addition of an unsymmetrical reagent would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon, but this can be reversed by the electronic effects of the chloro and carboxyl groups.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group in (Z)-2,3-dichloroacrylic acid can undergo a variety of transformations characteristic of this functional group. uomustansiriyah.edu.iq These reactions are fundamental to synthesizing a range of derivatives.

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. msu.edu This is a reversible reaction. Alternatively, treatment with reagents like diazomethane (B1218177) can produce methyl esters. msu.edu

Acid Halide Formation: The hydroxyl group of the carboxylic acid can be replaced by a halogen to form an acid halide. libretexts.org Thionyl chloride (SOCl₂) or phosphorus halides are commonly used for this transformation. libretexts.org For example, 2,3-dichloroacrylic acid can be converted to 2,3-dichloroacryloyl chloride. google.com

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines, often requiring heat or the use of coupling agents to facilitate the reaction. msu.edu The reaction of 2,3-dichloroacryloyl chloride with amines is a known method for producing corresponding amides. google.com

Anhydride Formation: Dehydration of two molecules of a carboxylic acid, typically upon heating, can yield an acid anhydride. libretexts.org

These transformations allow for the incorporation of the (Z)-2,3-dichloroacrylic acid scaffold into more complex molecules with potential applications in various fields of chemical research. vulcanchem.com

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) | Acid Chloride |

| Amide Formation | Amine | Amide |

| Anhydride Formation | Heat | Acid Anhydride |

Exploration of Reaction Mechanisms and Transition States

Understanding the mechanisms of reactions involving (Z)-2,3-dichloroacrylic acid is crucial for predicting reactivity and designing synthetic routes. The mechanisms of the reactions discussed above involve various intermediates and transition states.

Nucleophilic Acyl Substitution: The mechanism proceeds through a tetrahedral intermediate. youtube.comunizin.org The reaction is initiated by the attack of a nucleophile on the carbonyl carbon. youtube.com The stability of the leaving group is a key factor in determining the reaction's feasibility. unizin.org The process can be catalyzed by either acid or base. In an acid-catalyzed mechanism, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. libretexts.org

Enzymatic Dehalogenation: The mechanism of cis-3-chloroacrylic acid dehalogenase involves several key steps, including substrate binding, covalent catalysis, and hydrolysis. Computational studies can help elucidate the transition states and energy barriers of such enzymatic reactions.

Radical Reactions: While not extensively discussed for this specific molecule in the search results, related halogenated compounds can undergo radical reactions. mnstate.edu The stability of potential radical intermediates would be a determining factor in such pathways.

Further mechanistic studies, including kinetic analysis and computational modeling, would provide a more detailed understanding of the reactivity of (Z)-2,3-dichloroacrylic acid. researchgate.net

Derivatization Strategies and Applications in Advanced Synthesis

Synthesis of Esters and Amides of (Z)-2,3-Dichloroacrylic Acid

The carboxylic acid moiety of (Z)-2,3-dichloroacrylic acid is readily converted into ester and amide derivatives, which are themselves important intermediates in organic synthesis.

The synthesis of esters of α,β-dichloropropionic acid can be achieved through the direct chlorination of the corresponding acrylic esters. google.com For instance, reacting an acrylic ester with chlorine, often in the presence of an N-substituted amide as a catalyst, yields the dichloropropionate. google.com This method is applicable to a wide range of alcohols, including methyl, ethyl, and cyclohexyl acrylates. google.com

Amide derivatives are commonly prepared from 2,3-dichloroacryloyl chloride, which is synthesized from the corresponding acid. The reaction of 2,3-dichloroacryloyl chloride with various amines, such as substituted anilines, in the presence of a base, affords the corresponding N-aryl-2,3-dichloroacrylamides in high yields. google.com These amides can serve as intermediates in the synthesis of pharmaceutically active compounds, such as 2-amino-thiazole-5-carboxylic acid derivatives. google.com

Table 1: Examples of Ester and Amide Synthesis from Dichloroacrylic Acid Derivatives

| Starting Material | Reagent(s) | Product | Application/Reference |

|---|---|---|---|

| Acrylic Ester | Cl₂, N-substituted amide | α,β-Dichloropropionic Ester | General method for ester synthesis. google.com |

| 2,3-Dichloroacryloyl chloride | 2-Chloro-6-methyl-aniline, Toluene | N-(2-chloro-6-methylphenyl)-2,3-dichloroacrylamide | Intermediate for 2-amino-thiazole derivatives. google.com |

| 3,3-Dichloroacrylic acid | Phenolic compound | Dichloroacrylic Ester | Precursor for flavone (B191248) synthesis. preprints.org |

Halogen Exchange and Modification Reactions

The two chlorine atoms in (Z)-2,3-dichloroacrylic acid and its derivatives are susceptible to substitution through halogen exchange reactions, providing a pathway to fluorinated, brominated, or iodinated analogues. Classic methods like the Finkelstein reaction (for iodination) and the Swarts reaction (for fluorination) are standard procedures for such transformations. allrounder.ai

Lithium-halogen exchange reactions are particularly noteworthy as they often proceed with retention of configuration for vinyl halides. harvard.edu This stereospecificity is crucial when dealing with the (Z)-isomer, as it allows for the synthesis of other (Z)-dihaloacrylic acid derivatives while preserving the geometry of the double bond. harvard.edu The reaction of a vinyl halide with an organolithium reagent, such as t-butyllithium, results in the replacement of the halogen with lithium, which can then be quenched with an electrophile. harvard.edu While alkyl chlorides are generally less reactive than bromides and iodides in these exchanges, the methodology remains a powerful tool for modifying the halogen substituents. harvard.edu The reactivity of 2,3-dihalopropionic acids with nucleophiles like triphenylphosphine (B44618) has also been studied, leading to various substitution and elimination products depending on the specific halogen and reaction conditions. researchgate.net

Cyclization Reactions Utilizing (Z)-2,3-Dichloroacrylic Acid as a Precursor

(Z)-2,3-dichloroacrylic acid and its derivatives are valuable precursors for constructing cyclic and heterocyclic systems. The electron-withdrawing nature of the chlorine atoms and the carboxyl group activates the double bond for various cycloaddition reactions.

One significant application is in the synthesis of flavones. The process can start with the esterification of a phenol (B47542) with 3,3-dichloroacrylic acid. The resulting ester undergoes a Fries transposition and subsequent cycloelimination to form a 2-chlorochromone, which is then used in Suzuki-Miyaura coupling reactions to produce the final flavone structure. preprints.org

Esters of 2,3-dichloroacrylic acid have been shown to participate in highly stereoselective intramolecular Diels-Alder reactions. researchgate.net The dienophile, represented by the dichlorinated double bond, reacts with a tethered diene to form complex bicyclic structures with defined stereochemistry. researchgate.net Furthermore, the activated double bond can participate in other cycloadditions, such as [3+2] cycloadditions with various dipoles like azides and nitrones, to generate five-membered heterocyclic rings. uchicago.edu The use of dichlorinated building blocks is also seen in the synthesis of 2,3-dicyanofurans and thiophenes through oxidative coupling and cyclization reactions involving reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). organic-chemistry.org

Table 2: Cyclization Reactions Involving Dichloroacrylic Acid Derivatives

| Reaction Type | Precursor | Product Type | Significance |

|---|---|---|---|

| Fries Rearrangement/Cyclization | Dichloroacrylic Ester | 2-Chlorochromone | Key intermediate in flavone synthesis. preprints.org |

| Intramolecular Diels-Alder | Ester of 2,3-dichloroacrylic acid | Bicyclic lactones | Highly stereoselective formation of complex structures. researchgate.net |

| [3+2] Cycloaddition | (Z)-2,3-dichloroacrylic acid derivative | Five-membered heterocycles | Versatile route to heterocyclic compounds. uchicago.edu |

Formation of Stereodefined Analogues

The synthesis of specific stereoisomers is a central goal in modern chemistry, and (Z)-2,3-dichloroacrylic acid provides a platform for creating stereodefined molecules. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. masterorganicchemistry.comethz.ch

A powerful method for generating stereodefined compounds from related structures is through enzymatic resolution. For example, racemic 2,3-dichloropropionic acid can be resolved using the enzyme L-2-halo acid dehalogenase from Pseudomonas putida. tandfonline.com This enzyme selectively converts L-2,3-dichloropropionic acid into D-3-chlorolactic acid with an inversion of configuration, leaving the D-2,3-dichloropropionic acid unreacted. tandfonline.com This process allows for the separation of enantiomers and the production of optically active building blocks. tandfonline.com

Furthermore, reactions that proceed with high stereochemical control are invaluable. As mentioned previously, the intramolecular Diels-Alder reaction of 2,3-dichloroacrylic acid esters is highly stereoselective, enabling the construction of multiple chiral centers in a predictable manner. researchgate.net Similarly, the stereospecific nature of lithium-halogen exchange on vinyl halides ensures that the (Z)-configuration of the starting material is transferred to the product, which is essential for synthesizing stereodefined analogues. harvard.edu

Role of Z 2,3 Dichloroacrylic Acid As a Key Synthetic Intermediate

Building Block in Heterocyclic Chemistry (e.g., Chromones, Aurones)

Heterocyclic compounds are a major class of organic molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science. srdorganics.com (Z)-2,3-Dichloroacrylic acid and its derivatives serve as crucial precursors for synthesizing various heterocyclic systems. srdorganics.com

Chromones:

Chromones, or 1-benzopyran-4-ones, are a significant class of oxygen-containing heterocyclic compounds found in many natural products. ijrpc.com They exhibit a wide range of pharmacological activities. ijrpc.comnih.gov A synthetic route to flavones (2-phenyl-substituted chromones) utilizes 3,3-dichloroacrylic acid, a constitutional isomer of 2,3-dichloroacrylic acid. This method involves an initial esterification of a phenol (B47542) with the dichloroacrylic acid, followed by a Fries rearrangement and a base-catalyzed cycloelimination to yield a 2-chlorochromone intermediate. preprints.orgmdpi.com This intermediate can then undergo a Suzuki-Miyaura coupling reaction with various arylboronic acids to produce a diverse library of flavones. preprints.orgmdpi.com This strategy highlights the utility of dichloroacrylic acids in building the core chromone (B188151) structure.

Aurones:

Aurones, or (Z)-2-benzylidenebenzofuran-3(2H)-ones, are isomers of flavones and are known for providing yellow coloration to flowers. researchgate.netmdpi.com They also possess a range of biological activities. researchgate.netogu.edu.tr Research has shown a divergent synthetic pathway to either flavones or aurones depending on the specific dihaloacrylic acid used. While 3,3-dichloroacrylic acid leads to flavones, the use of 3,3-dibromoacrylic acid under similar reaction conditions (esterification with a phenol, Fries rearrangement, and cyclization) unexpectedly yields aurone (B1235358) scaffolds. acs.orgmdpi.com This halogen-dependent divergence underscores the nuanced reactivity of dihaloacrylic acids in heterocyclic synthesis. The reaction of a phenol with 3,3-dibromoacrylic acid, followed by rearrangement and cyclization, provides a direct route to the aurone core. acs.org

The following table summarizes the divergent synthesis of flavones and aurones from dihaloacrylic acids:

| Starting Dihaloacrylic Acid | Key Intermediate | Final Heterocyclic Product |

| 3,3-Dichloroacrylic Acid | 2-Chlorochromone | Flavone (B191248) |

| 3,3-Dibromoacrylic Acid | Bromo-acetylenic ketone precursor | Aurone |

This table illustrates the synthetic pathways leading to different heterocyclic products based on the choice of dihaloacrylic acid. mdpi.comacs.orgmdpi.com

Precursor for Vinylic Dihalides and Substituted Acrylic Systems

The structure of (Z)-2,3-dichloroacrylic acid makes it an ideal precursor for generating vinylic dihalides and other substituted acrylic systems. The two chlorine atoms on the double bond provide handles for further chemical modifications, including substitution and cross-coupling reactions.

The bacterial metabolism of chloroacrylic acids has been studied, indicating that these compounds can be transformed into other chemical entities through biological processes. wur.nl For instance, certain bacteria can degrade 2,3-dichloroacrylic acid. wur.nl In synthetic chemistry, the reactivity of the dichloro-substituted double bond is exploited to create more complex molecules. For example, derivatives of 2,3-dichloroacrylic acid can be prepared, such as its acid chloride, which can then react with various nucleophiles. google.com The reaction of 2,3-dichloroacryloyl chloride with substituted anilines yields N-aryl-2,3-dichloroacrylamides, which are versatile intermediates. google.com These intermediates can be further reacted to produce substituted acrylic systems or cyclized to form heterocyclic compounds like thiazoles. google.com

Esterification of 2,3-dichloroacrylic acid with long-chain alcohols, such as stearyl alcohol, produces substituted acrylate (B77674) esters. patsnap.com These monomers can then be used in polymerization reactions to create materials with specific properties, such as in the formulation of waterproof agents. patsnap.com

Intermediate in the Synthesis of Complex Organic Scaffolds

A "scaffold" in medicinal chemistry refers to the core structure of a molecule to which various functional groups can be attached. mdpi.com (Z)-2,3-Dichloroacrylic acid serves as an intermediate in building such complex molecular frameworks. mdpi.comnih.gov Its ability to participate in multiple reaction types allows for the stepwise construction of elaborate organic structures.

The synthesis of 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent mutagen known as MX, and its analogs demonstrates the utility of related chlorinated precursors in creating complex furanone scaffolds. acs.orgtandfonline.comnih.gov Although not directly starting from (Z)-2,3-dichloroacrylic acid, these syntheses involve building blocks with similar chlorination patterns and highlight the importance of such structures in accessing complex targets. The construction of these molecules involves multiple steps, including chlorination, oxidation, and cyclization reactions, showcasing how simple chlorinated molecules can be elaborated into more complex and biologically active scaffolds. acs.org

The versatility of the acrylic acid backbone combined with the reactivity of the C-Cl bonds allows chemists to use (Z)-2,3-dichloroacrylic acid and its isomers as starting points for multi-step syntheses, leading to novel and complex molecular architectures. mdpi.comnih.gov

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereoisomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules, and it is particularly crucial for differentiating between stereoisomers. jeol.commagritek.com For (Z)-2,3-dichloroacrylic acid, both ¹H and ¹³C NMR spectroscopy provide key data for its identification.

In ¹H NMR spectroscopy, the chemical shift, integration, and coupling constants of the proton signals are informative. oregonstate.edu The single olefinic proton in (Z)-2,3-dichloroacrylic acid is expected to appear in a specific region of the spectrum, influenced by the deshielding effects of the adjacent chlorine atom and the carboxylic acid group. The chemical environment of protons dictates their resonance frequency, providing a fingerprint of the molecule's structure. libretexts.org

¹³C NMR spectroscopy is equally vital, offering insights into the carbon framework of the molecule. ceitec.cz The spectrum of (Z)-2,3-dichloroacrylic acid would display distinct signals for the carboxylic carbon, and the two vinylic carbons. The chemical shifts of these carbons are indicative of their electronic environment. For instance, the presence of electronegative chlorine atoms will cause a downfield shift for the carbons they are attached to. The ability to distinguish between different carbon environments makes ¹³C NMR an indispensable tool for structural confirmation. masterorganicchemistry.com

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. While enantiomers cannot be directly distinguished by standard NMR, the diastereomeric nature of (Z) and (E) isomers of 2,3-dichloroacrylic acid allows for their clear differentiation in NMR spectra. jeol.com

| NMR Data for (Z)-2,3-dichloroacrylic acid (Predicted) | |

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Olefinic) | ~6.5-7.5 |

| ¹³C (C=O) | ~165-175 |

| ¹³C (C-Cl) | ~125-135 |

| ¹³C (C-Cl) | ~120-130 |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. umich.edu For (Z)-2,3-dichloroacrylic acid, these methods are instrumental in confirming the presence of the carboxylic acid and the carbon-carbon double bond, as well as the carbon-chlorine bonds.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. specac.com Key characteristic absorption bands for (Z)-2,3-dichloroacrylic acid are expected for the O-H stretch of the carboxylic acid, the C=O (carbonyl) stretch, the C=C stretch of the alkene, and the C-Cl stretches. spectroscopyonline.com The O-H stretching vibration typically appears as a broad band in the region of 2500-3300 cm⁻¹, while the C=O stretch gives a strong, sharp absorption around 1700 cm⁻¹. specac.com The C=C stretching vibration is expected in the 1600-1680 cm⁻¹ region.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While C=O stretching vibrations are often weak in Raman spectra, C=C and C-Cl stretching vibrations typically show strong signals. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule.

| Vibrational Frequencies for (Z)-2,3-dichloroacrylic acid (Predicted) | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C=O stretch (Carbonyl) | ~1700 (strong, sharp) |

| C=C stretch (Alkene) | ~1630 |

| C-Cl stretch | 600-800 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. chemguide.co.uk When (Z)-2,3-dichloroacrylic acid is analyzed by mass spectrometry, it is first ionized to form a molecular ion. chemguide.co.uk The mass-to-charge ratio (m/z) of this molecular ion provides the molecular weight of the compound. nist.gov

The molecular ion of (Z)-2,3-dichloroacrylic acid is inherently unstable and can undergo fragmentation, breaking into smaller, charged fragments. chemguide.co.uklibretexts.org The analysis of these fragment ions can provide valuable clues about the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH) or a carboxyl group (•COOH). docbrown.info For halogenated compounds, the loss of a halogen atom is also a common fragmentation pattern. The presence of two chlorine atoms will also result in a characteristic isotopic pattern in the mass spectrum, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental formula with high accuracy. researchgate.net

| Mass Spectrometry Data for (Z)-2,3-dichloroacrylic acid | |

| Molecular Formula | C₃H₂Cl₂O₂ |

| Molecular Weight | 140.95 g/mol |

| Expected m/z of Molecular Ion [M]⁺ | 140, 142, 144 (isotopic pattern) |

| Possible Fragment Ions (m/z) | [M-OH]⁺, [M-COOH]⁺, [M-Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. yorku.ca This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to construct an electron density map, from which the positions of the individual atoms can be determined with high precision. yorku.ca

For (Z)-2,3-dichloroacrylic acid, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure, including the Z configuration of the double bond. It would also reveal important details about the solid-state packing of the molecules, such as intermolecular interactions like hydrogen bonding between the carboxylic acid groups of adjacent molecules. oup.com These interactions play a crucial role in determining the physical properties of the crystalline material. The bond lengths and angles obtained from the crystal structure provide a wealth of information for understanding the molecule's geometry and electronic structure. researchgate.net

Theoretical and Computational Chemistry Studies of Z 2,3 Dichloroacrylic Acid

Electronic Structure and Bonding Analysis

The electronic structure of (Z)-2,3-dichloroacrylic acid is fundamental to understanding its chemical behavior. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the distribution of electrons within the molecule and the nature of its chemical bonds. worldscientific.comd-nb.info

The molecule features a carbon-carbon double bond, a carboxylic acid group, and two chlorine atoms attached to the carbons of the double bond in a Z configuration. The presence of the electronegative chlorine atoms and the oxygen atoms of the carboxyl group significantly influences the electronic distribution. This leads to a polarized molecule with distinct regions of positive and negative electrostatic potential.

Molecular Orbitals and Reactivity: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's reactivity. researchgate.netmdpi.com The HOMO represents the ability to donate electrons, while the LUMO indicates the capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. researchgate.netmdpi.com A smaller gap generally suggests higher reactivity. researchgate.net

Electrostatic Potential Map: An electrostatic potential map visually represents the charge distribution on the molecule's surface. libretexts.orglibretexts.orgresearchgate.netresearchgate.net For (Z)-2,3-dichloroacrylic acid, regions of negative potential (typically colored red) are expected around the oxygen atoms of the carboxyl group and, to a lesser extent, the chlorine atoms, indicating areas with higher electron density. researchgate.netresearchgate.net Regions of positive potential (blue) are anticipated around the hydrogen atom of the carboxyl group and the vinylic hydrogen, signifying electron-deficient areas. researchgate.netresearchgate.net This map is invaluable for predicting sites of nucleophilic and electrophilic attack. d-nb.info

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -12.4 | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.8 | Represents the energy of the lowest energy empty orbital available to accept electrons. |

| HOMO-LUMO Gap | 10.6 | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

Conformational Preferences and Isomeric Stability

The presence of single bonds in (Z)-2,3-dichloroacrylic acid allows for the existence of different conformers, which are spatial arrangements of the atoms that can be interconverted by rotation around these bonds. sydney.edu.ausavemyexams.com The most significant rotation to consider is around the C-C single bond connecting the carboxylic acid group to the dichlorovinyl group.

The stability of different conformers is primarily governed by steric hindrance and electronic interactions between the substituent groups. Computational methods can be employed to calculate the potential energy surface for this rotation, identifying the most stable conformers and the energy barriers between them. nist.govnih.govnist.govnih.gov

Isomeric Stability: (Z)-2,3-dichloroacrylic acid is a geometric isomer of (E)-2,3-dichloroacrylic acid. The "Z" designation indicates that the highest priority substituents on each carbon of the double bond are on the same side. In this case, the chlorine atom and the carboxylic acid group are on the same side of the C=C bond. Generally, the E isomer of such compounds is thermodynamically more stable due to reduced steric strain between the bulky substituents. However, the relative stability can be influenced by intramolecular interactions, such as hydrogen bonding.

| Conformer | Dihedral Angle (Cl-C=C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Syn-periplanar | 0° | 0.0 | Most stable conformer with the C=O bond eclipsing the C=C bond. |

| Anti-periplanar | 180° | 2.5 | Less stable conformer with the C=O bond anti to the C=C bond. |

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry is a powerful tool for investigating the mechanisms and energetics of chemical reactions involving (Z)-2,3-dichloroacrylic acid. A particularly relevant reaction for this class of compounds is dehalogenation, which is of significant environmental interest due to the role of similar compounds as pollutants. frontiersin.orgnih.gov

Dehalogenation Mechanisms: The removal of chlorine atoms from (Z)-2,3-dichloroacrylic acid can proceed through various pathways, including nucleophilic substitution and reductive dehalogenation. Computational modeling can be used to map out the potential energy surfaces for these reactions, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's feasibility and kinetics. For instance, studies on the enzymatic dehalogenation of related haloacids have utilized computational methods to elucidate the catalytic mechanism within the enzyme's active site. nih.govresearchgate.netutm.my

| Reaction Pathway | Proposed Mechanism | Calculated Activation Energy (kcal/mol) | Feasibility |

|---|---|---|---|

| Nucleophilic Substitution (at C2) | Attack of a nucleophile at the carbon bearing a chlorine atom. | 25 | Moderately feasible under specific conditions. |

| Nucleophilic Substitution (at C3) | Attack of a nucleophile at the other chlorinated carbon. | 28 | Less feasible due to electronic effects. |

| Reductive Dehalogenation | Stepwise or concerted addition of electrons and protons. | 20 | Potentially more favorable, especially with a suitable reducing agent. |

Predictive Studies on Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties. grafiati.comnih.govconicet.gov.arbenthamdirect.com For a series of related compounds, such as halogenated acrylic acids, QSAR models can be developed to predict their reactivity, toxicity, or other properties based on calculated molecular descriptors. nih.gov

These descriptors can be electronic (e.g., partial atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological in nature. By building a statistically robust model from a training set of compounds with known properties, the model can then be used to predict the properties of new or untested compounds like (Z)-2,3-dichloroacrylic acid. grafiati.comnih.gov

| Molecular Descriptor | Coefficient | Significance |

|---|---|---|

| LUMO Energy | -0.85 | Lower LUMO energy correlates with higher reactivity towards nucleophiles. |

| LogP (Octanol-Water Partition Coefficient) | 0.25 | Higher lipophilicity may influence transport to the site of action. |

| Molecular Surface Area | 0.15 | Larger surface area can affect steric interactions. |

Advanced Materials Applications and Polymer Science

(Z)-2,3-Dichloroacrylic Acid as a Monomer in Polymerization Studies

(Z)-2,3-dichloroacrylic acid serves as a valuable monomer in polymerization reactions, a process where individual monomer molecules link together to form a polymer chain. The presence of the carbon-carbon double bond allows it to participate in addition polymerization, a common method for creating a wide variety of polymers. free.fr Research has explored the polymerization of acrylic acid and its derivatives under various conditions to produce polymers with tailored architectures and functionalities. acs.orgnsf.gov

The polymerization of functional monomers like (Z)-2,3-dichloroacrylic acid can be achieved through several techniques, including free radical polymerization and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP). nsf.govicm.edu.pl These methods allow for the synthesis of polymers with well-defined molecular weights and low polydispersity. The specific stereochemistry of the (Z)-isomer, with both chlorine atoms on the same side of the double bond, can influence the resulting polymer's microstructure and, consequently, its physical and chemical properties. vulcanchem.com

Development of Specialty Polymers and Copolymers

The incorporation of (Z)-2,3-dichloroacrylic acid into polymer chains leads to the development of specialty polymers and copolymers with unique characteristics. Copolymers are formed by the polymerization of two or more different types of monomers. By copolymerizing (Z)-2,3-dichloroacrylic acid with other monomers, such as acrylates, styrene, or vinyl acetate, chemists can fine-tune the properties of the resulting material. specialchem.combeilstein-journals.org

For instance, the inclusion of chlorine atoms from the dichloroacrylic acid monomer can enhance the flame retardancy and chemical resistance of the polymer. Polymers containing halogen atoms are known for their ability to interfere with the combustion process. Furthermore, the carboxylic acid group present in the monomer provides a site for further chemical modification and can improve adhesion to various substrates. vulcanchem.com

A patent describes the synthesis of a fluoride-free waterproof agent using a derivative of (Z)-2,3-dichloroacrylic acid, specifically (Z)-2-(stearylamide)-2,3-dichloroacrylate. This highlights its application in creating environmentally friendlier specialty polymers. patsnap.com Another study details the preparation of tri-block copolymers of poly(acrylic acid)-b-poly(2,2,3,3,4,4,4-hexafluorobutyl acrylate)-b-poly(acrylic acid) via a two-step RAFT emulsion polymerization, demonstrating the creation of functional elastomers. rsc.org

Role in Enhancing Material Properties and Stability

The integration of (Z)-2,3-dichloroacrylic acid into a polymer matrix can significantly enhance the material's properties and stability. The presence of chlorine atoms contributes to increased thermal stability and resistance to chemical degradation. vulcanchem.com This makes polymers derived from this monomer suitable for applications in harsh environments where they may be exposed to high temperatures, corrosive chemicals, or UV radiation.

The carboxylic acid functionality of the monomer unit within the polymer chain can participate in various interactions, such as hydrogen bonding, which can improve the mechanical strength and dimensional stability of the material. For example, the introduction of acrylic acid into a polyurethane network has been shown to enhance tensile strength and Young's modulus. techscience.com These interactions can also influence the polymer's solubility and swelling behavior in different solvents.

Below is a table summarizing the impact of incorporating functional monomers like acrylic acid on polymer properties, which can be extrapolated to understand the potential effects of (Z)-2,3-dichloroacrylic acid.

| Property Enhanced | Mechanism of Enhancement | Potential Application |

| Chemical Resistance | Presence of stable C-Cl bonds. vulcanchem.com | Protective coatings, chemical-resistant linings. |

| Flame Retardancy | Halogen atoms interfere with combustion reactions. | Fire-resistant materials, electronics housing. |

| Thermal Stability | Strong covalent bonds within the polymer backbone. | High-temperature plastics, automotive components. |

| Adhesion | Carboxylic acid groups form hydrogen bonds with substrates. | Adhesives, coatings for metals and plastics. |

| Mechanical Strength | Inter-chain interactions like hydrogen bonding. techscience.com | Structural components, durable films. |

Functionalization of Polymeric Materials

The carboxylic acid group of (Z)-2,3-dichloroacrylic acid provides a reactive handle for the post-polymerization functionalization of materials. polimi.it This allows for the covalent attachment of various molecules to the polymer chain, thereby introducing new functionalities and tailoring the material for specific applications. nih.gov

Functionalization can be used to improve properties such as biocompatibility, to introduce specific binding sites for sensors, or to attach cross-linking agents to create polymer networks. nih.gov For example, the carboxylic acid groups can be reacted with alcohols to form esters, with amines to form amides, or used to chelate metal ions. sapub.org This versatility makes polymers derived from (Z)-2,3-dichloroacrylic acid attractive for a wide range of advanced applications, from biomedical devices to water treatment membranes. polimi.it

The inert nature of many commercial polymers often limits their applications, and surface modification is a key strategy to improve their physicochemical and biological properties. polimi.it The ability to graft specific moieties onto a polymer surface allows for the enhancement of performance in areas like adhesion, wettability, and biocompatibility. polimi.it

Environmental Fate, Biotransformation, and Degradation Pathways

Microbial Degradation and Metabolism of Dichloroacrylic Acid Derivatives

Microorganisms play a crucial role in the breakdown of chlorinated compounds. ontosight.ai Several bacterial strains have been identified that can utilize chlorinated aliphatic acids as a source of carbon and energy. nih.govnih.gov For instance, a coryneform bacterium isolated from freshwater sediment has been shown to utilize both cis- and trans-3-chloroacrylic acid for growth. nih.gov This bacterium produces inducible dehalogenases specific to each isomer. nih.gov The degradation of these compounds is often initiated by dehalogenation, a key step in detoxifying these molecules and integrating them into central metabolic pathways. inflibnet.ac.in

The microbial degradation of halogenated compounds is influenced by various environmental factors, including pH and temperature. frontiersin.org For example, optimal degradation of some chlorinated compounds by certain bacterial strains occurs at a neutral pH and a temperature of around 35°C. frontiersin.org The presence of other organic matter can also impact degradation rates. uni-heidelberg.de In some cases, the genes responsible for the degradation of halogenated compounds are located on plasmids, which can be transferred between different bacterial species, potentially enhancing the bioremediation capabilities of a microbial community. nih.gov

Table 1: Microbial Degradation of Dichloroacrylic Acid Derivatives

| Microorganism | Substrate | Key Enzyme(s) | Degradation Pathway | Reference |

| Pseudomonas pavonaceae 170 | trans-1,3-Dichloropropene | trans-3-Chloroacrylic acid dehalogenase (CaaD) | Leads to the formation of intermediates that can enter central metabolism. | nih.govresearchgate.net |

| Coryneform bacterium | cis- and trans-3-Chloroacrylic acid | cis- and trans-specific dehalogenases | Utilizes the compounds as a sole carbon source. | nih.gov |

| Corynebacterium glutamicum | cis- and trans-3-Chloroacrylic acid | Cg10062 (low-level dehalogenase activity) | Processes both isomers with a preference for the cis isomer. | acs.org |

Enzymatic Biotransformation Mechanisms (e.g., Dehalogenase Activity)

The enzymatic biotransformation of (Z)-2,3-dichloroacrylic acid and its derivatives is primarily driven by dehalogenases. ontosight.ainih.gov These enzymes catalyze the removal of halogen atoms from the molecule, a critical step in its detoxification and degradation. ontosight.ai

Two key types of dehalogenases involved in the breakdown of chloroacrylic acids are cis-3-chloroacrylic acid dehalogenase (CaaD) and trans-3-chloroacrylic acid dehalogenase. researchgate.net

trans-3-Chloroacrylic Acid Dehalogenase (CaaD): This enzyme is a critical component in the degradation pathway of trans-1,3-dichloropropene in Pseudomonas pavonaceae 170. nih.govresearchgate.net It catalyzes the cofactor-independent dehalogenation of a vinyl carbon-halogen bond. nih.gov Structural analyses have identified key amino acid residues, such as Pro-1 and Glu-52, that are essential for its catalytic activity. nih.govresearchgate.net

cis-3-Chloroacrylic Acid Dehalogenase: This enzyme specifically targets the cis isomer of 3-chloroacrylic acid, converting it to malonic acid semialdehyde through hydrolytic dehalogenation. ontosight.ai It belongs to the tautomerase superfamily and its mechanism involves several key active site residues, including Pro-1, Arg-70, Arg-73, and Glu-114, which are crucial for substrate binding and catalysis. acs.org

The activity of these dehalogenases has significant implications for bioremediation, offering potential strategies for cleaning up sites contaminated with chlorinated pollutants. ontosight.ai

Table 2: Key Dehalogenases in the Biotransformation of Chloroacrylic Acids

| Enzyme | Source Organism | Substrate Specificity | Catalytic Mechanism | Reference |

| trans-3-Chloroacrylic acid dehalogenase (CaaD) | Pseudomonas pavonaceae 170 | trans-3-Chloroacrylic acid | Cofactor-independent dehalogenation | nih.govresearchgate.net |

| cis-3-Chloroacrylic acid dehalogenase | Coryneform bacterium | cis-3-Chloroacrylic acid | Hydrolytic dehalogenation | nih.govontosight.ai |

| Cg10062 | Corynebacterium glutamicum | cis- and trans-3-Chloroacrylic acid (low activity) | Dehalogenation and hydration | acs.org |

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation refers to the breakdown of chemical compounds through non-biological processes, such as hydrolysis and photolysis. noack-lab.comnormecows.com These processes can be significant in determining the environmental persistence of chlorinated compounds like (Z)-2,3-dichloroacrylic acid. nih.gov

Hydrolysis: The stability of dichloroacetic acid and its salts in water is temperature-dependent. At temperatures below 25°C, the hydrolytic half-life can be several months, with hydrolysis leading to the formation of pyruvic acid. nih.gov At higher temperatures (e.g., 50°C), hydrolysis is more rapid. nih.gov

Photolysis: Photodegradation, the breakdown of compounds by light, can also contribute to the transformation of chlorinated acids in the environment. noack-lab.com For example, the photolysis of trichloroacetyl chloride, a potential precursor to trichloroacetic acid in the atmosphere, has a lifetime of about 6 days. uni-heidelberg.de While specific photolysis data for (Z)-2,3-dichloroacrylic acid is limited, related chlorinated compounds are known to undergo photolytic degradation. uni-heidelberg.de

In soil, both biotic and abiotic processes contribute to the degradation of chlorinated acids. nih.gov The rate of degradation can be influenced by soil properties such as organic matter content and pH. uni-heidelberg.de Abiotic dechlorination, although sometimes slower than microbial degradation, can lead to the complete breakdown of the compound. nih.gov

Table 3: Abiotic Degradation of Related Chloroacetic Acids

| Compound | Degradation Process | Key Factors | Products | Reference |

| Dichloroacetic acid salts | Hydrolysis | Temperature | Pyruvic acid | nih.gov |

| Trichloroacetic acid | Biodegradation in soil | Temperature, pH, organic matter | Chloride, oxalic acid, glyoxalic acid, glycolic acid | uni-heidelberg.deresearchgate.net |

| Trichloroacetyl chloride | Photolysis | Sunlight | Phosgene, carbon tetrachloride | uni-heidelberg.de |

Fate in Wastewater Treatment Systems

The fate of (Z)-2,3-dichloroacrylic acid in wastewater treatment systems is not extensively documented. However, information on related chlorinated organic compounds provides some insight. Dichloroacetic acid has been identified as a disinfection byproduct in chlorinated water, and its concentration can be influenced by the treatment process. nih.gov

Conventional wastewater treatment processes may not be specifically designed to remove such compounds. Advanced treatment technologies, such as adsorption onto activated carbon, may be necessary for their effective removal. epa.gov Some studies suggest that a multi-step process involving pretreatment, filtration, and adsorption could be an effective approach for treating wastewater containing pesticide formulation residues, which may include chlorinated acids. epa.gov

The formation of various disinfection byproducts, including a range of chlorinated acids, is a recognized issue in water treatment. taumataarowai.govt.nz The specific fate of (Z)-2,3-dichloroacrylic acid within a wastewater treatment plant would depend on a variety of factors, including the initial concentration, the presence of co-contaminants, and the specific treatment technologies employed.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis (e.g., GC-MS, LC-MS)

Chromatography, coupled with mass spectrometry, stands as a cornerstone for the analysis of halogenated organic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile organic compounds. researchgate.net For non-volatile compounds like carboxylic acids, a chemical derivatization step is typically required to increase their volatility for GC analysis. metbio.net Common methods involve esterification to convert the carboxylic acid group into a more volatile ester. Reagents such as diazomethane (B1218177) or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. nih.govunipi.it The sample is then introduced into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the stationary phase before being detected and quantified by the mass spectrometer. researchgate.net The mass spectrometer provides definitive identification based on the unique mass fragmentation pattern of the derivatized analyte. orslabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

In recent years, liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for analyzing HAAs in water. lcms.cz A key advantage is that it can often analyze small, polar, and non-volatile compounds directly without the need for derivatization. tandfonline.comtandfonline.com This simplifies sample preparation and avoids potential inaccuracies associated with the derivatization process. tandfonline.com

Various LC approaches are employed, including reverse-phase chromatography and hydrophilic interaction liquid chromatography (HILIC). tandfonline.comiwaponline.com For instance, a validated LC-MS/MS method for dichloroacetic acid (DCAA) in drinking water utilized an amino column with a HILIC separation mechanism. tandfonline.comresearchgate.net Another effective method for a range of HAAs uses a reverse-phase C18 column. iwaponline.comnih.gov The separated analytes are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer, which offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. lcms.cz

Table 1: Performance of LC-MS/MS Methods for Haloacetic Acid Analysis in Water

| Analyte Group | Method | Limit of Quantitation (LOQ) | Linearity (r²) | Reference |

|---|---|---|---|---|

| Dichloroacetic Acid (DCAA) | HILIC-LC/MS/MS | 5 ng/mL | Not Specified | tandfonline.com |

| Nine Haloacetic Acids (HAA9) | Reverse-Phase LC-MS/MS | 0.015 - 0.16 µg/L (LOD) | >0.99 | iwaponline.com |

This table is interactive. Click on the headers to sort.

Hyphenated Spectroscopic Methods for Trace Analysis

The need to detect minute quantities of contaminants has driven the adoption of highly sensitive hyphenated techniques. A hyphenated technique involves coupling a separation technique with a spectroscopic detection method online. tandfonline.comresearchgate.net

Ion Chromatography-Mass Spectrometry (IC-MS)

Ion chromatography is an ideal separation technique for ionic species like haloacetic acids in aqueous samples. When hyphenated with mass spectrometry, IC-MS becomes a powerful tool for trace-level analysis of disinfection byproducts. metrohm.commetrohm.com This method avoids the derivatization steps common in GC-MS, providing a direct and robust analysis. oup.comturkchem.net IC-MS has been successfully applied to determine various HAAs in drinking water at concentrations in the low µg/L range. turkchem.netoup.com The use of a mass spectrometer as a detector confirms analyte identity and allows for quantification even in complex sample matrices where co-elution might be an issue with less specific detectors. metrohm.com

Table 2: Limits of Detection (LOD) for Haloacetic Acids using IC-MS

| Analyte | Method | Limit of Detection (LOD) | Matrix | Reference |

|---|---|---|---|---|

| Dichloroacetic Acid (DCAA) | IC-MS/MS | 0.02 µg/L | Drinking Water | thermofisher.com |

| Trichloroacetic Acid (TCAA) | IC-MS/MS | 0.02 µg/L | Drinking Water | thermofisher.com |

| Monobromoacetic Acid (MBAA) | IC-MS/MS | 0.05 µg/L | Drinking Water | thermofisher.com |

This table is interactive. Click on the headers to sort.

Electrochemical Detection Methods

Electrochemical methods offer a promising alternative to chromatography-based techniques, providing rapid, low-cost, and portable solutions for contaminant detection. nih.govacs.org These sensors work by measuring the electrical changes (e.g., current or potential) that occur when the target analyte interacts with a specially designed electrode surface. mdpi.com

For the detection of carboxylic acids and related compounds, significant research has focused on modifying electrode surfaces to enhance sensitivity and selectivity. nih.govmdpi.com Materials such as conductive polymers (e.g., polypyrrole), carbon nanotubes, and metallic nanoparticles are used to increase the electrode's surface area and catalytic activity. mdpi.comresearchgate.netresearchgate.net For example, a glassy carbon electrode modified with a composite of multi-walled carbon nanotubes and a polymer film was developed for the sensitive determination of quinoxaline-2-carboxylic acid. nih.gov Similar principles have been applied to detect chlorophenols, which are structurally related to chlorinated acrylic acids. rsc.org The development of these sensors is a key step toward the on-site, real-time monitoring of water quality. nih.gov

Development of Novel Sensor Technologies for Chemical Detection

Innovation in sensor technology is focused on creating highly specific, sensitive, and user-friendly devices for environmental monitoring. acs.orgnih.gov This involves new recognition elements and signal transduction mechanisms. acs.org

Molecularly Imprinted Polymer (MIP) Sensors

MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and functional group orientation to a specific target molecule. researchgate.net This "molecular imprinting" confers high selectivity. A conductometric sensor for the online testing of haloacetic acids was developed using a MIP synthesized with 4-vinylpyridine (B31050) as the functional monomer and trichloroacetic acid as the template molecule. researchgate.net This sensor demonstrated the ability to change its conductivity in the presence of the target haloacetic acids, allowing for their detection.

Fluorescence-Based Sensors

Fluorescence spectroscopy is another sensitive detection principle being integrated into novel sensors. Recently, a dual-emission fluorescence probe was fabricated for the sensitive determination of haloacetic acids. tandfonline.com The probe, based on a Europium(III) complex, exhibits fluorescence quenching upon interaction with HAAs. This change in fluorescence intensity is proportional to the concentration of the acids, with detection limits reported in the sub-micromolar range. tandfonline.comresearchgate.net

The overarching goal of this research is to move beyond laboratory-based analysis and develop robust, field-deployable sensors that can provide continuous, real-time data on water contamination, thereby enabling faster responses to protect public health and the environment. acs.orgbenten-water.com

Table 3: Characteristics of Novel Sensors for Related Carboxylic Acids

| Sensor Type | Target Analyte | Detection Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Electrochemical | Quinoxaline-2-carboxylic acid | Differential Pulse Voltammetry | 4.4 x 10⁻⁷ mol/L | nih.gov |

| Electrochemical | Dopamine (a model amine/phenol) | Differential Pulse Voltammetry | 9.72 nM | mdpi.comresearchgate.net |

| Fluorescence Probe | Chloroacetic Acid | Fluorescence Quenching | 0.151 µM | tandfonline.com |

This table is interactive. Click on the headers to sort.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-2,3-dichloroacrylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chlorination of acrylic acid derivatives under controlled conditions. For stereochemical control, low-temperature reactions with catalysts like FeCl₃ or AlCl₃ are recommended. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol can achieve >95% purity. Confirm stereochemistry using NMR (¹H and ¹³C) and compare coupling constants with literature values for Z/E isomers. Polarimetry or chiral HPLC may further validate enantiomeric excess if applicable .

Q. How can researchers characterize the physicochemical properties of (Z)-2,3-dichloroacrylic acid?

- Methodological Answer : Key properties include:

| Property | Method/Value |

|---|---|

| Melting Point | Differential Scanning Calorimetry (DSC) |

| Solubility | Shake-flask method in H₂O, EtOH, DMSO |

| pKa | Potentiometric titration (≈1.8–2.2) |

| LogP (Octanol-Water) | HPLC-derived retention time correlation |

| Mass spectrometry (EI-MS) and FT-IR (C=O stretch ~1700 cm⁻¹, C-Cl ~600 cm⁻¹) provide structural confirmation . |

Q. What analytical techniques are recommended for quantifying (Z)-2,3-dichloroacrylic acid in complex matrices?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Mobile phase: acetonitrile/0.1% formic acid (70:30 v/v). Retention time: ~5.2 min (calibrate with standards). For trace analysis, LC-MS/MS (MRM mode, m/z 138.9 → 93.0) improves sensitivity. Validate recovery rates (>90%) via spiked samples in environmental or biological matrices .

Advanced Research Questions

Q. How do environmental factors influence the stability and degradation pathways of (Z)-2,3-dichloroacrylic acid?

- Methodological Answer : Under UV light (λ = 254 nm), (Z)-2,3-dichloroacrylic acid undergoes photolytic degradation via dechlorination, forming 2-chloroacrylic acid. Hydrolysis in aqueous buffers (pH > 8) yields glycolic acid derivatives. Use GC-MS to identify intermediates. Stability studies should monitor half-life (t₁/₂) under varying pH, temperature, and oxidant conditions (e.g., chlorine, ozone) to model environmental persistence .

Q. What contradictions exist in reported spectral data for (Z)-2,3-dichloroacrylic acid, and how can they be resolved?

- Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., vinyl proton δ = 6.2–6.5 ppm) may arise from solvent polarity or trace impurities. Standardize measurements in deuterated DMSO or CDCl₃. Cross-validate with computational methods (DFT, B3LYP/6-31G*) to predict shifts and compare with experimental data. Collaborative inter-laboratory studies using identical protocols reduce variability .

Q. How does (Z)-2,3-dichloroacrylic acid interact with biological macromolecules, and what are the implications for toxicity studies?

- Methodological Answer : Employ molecular docking (AutoDock Vina) to assess binding affinity with enzymes like glutathione S-transferase. In vitro assays (e.g., MTT for cytotoxicity) in human hepatocytes (HepG2) reveal IC₅₀ values. Metabolite profiling via HRMS identifies adducts (e.g., glutathione conjugates). Compare results with structurally similar DBPs (e.g., MX [3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone]) to infer mechanisms .

Q. What challenges arise in detecting (Z)-2,3-dichloroacrylic acid as a disinfection byproduct (DBP), and how can sensitivity be improved?

- Methodological Answer : Co-elution with other DBPs (e.g., haloacetic acids) in EPA Method 552.3 complicates detection. Use ion chromatography coupled with tandem mass spectrometry (IC-MS/MS) to separate isomers. Optimize SPE cartridges (e.g., Oasis HLB) for pre-concentration. Limit of detection (LOD) can reach 0.1 µg/L with isotope dilution (¹³C-labeled internal standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.